molecular formula C22H22ClN5O3S B2367488 N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358948-11-4

N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No. B2367488
CAS RN: 1358948-11-4
M. Wt: 471.96
InChI Key: OGBYINBRKXMIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN5O3S and its molecular weight is 471.96. The purity is usually 95%.
BenchChem offers high-quality N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research into compounds with similar chemical structures has revealed significant antimicrobial and anticancer properties. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promise as potential antimicrobial and anticancer agents, with some compounds exhibiting higher anticancer activity than doxorubicin, a reference drug. These compounds have been characterized by various spectroscopic techniques and evaluated for their in vitro antimicrobial and anticancer activity, highlighting their potential in scientific research as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antibacterial Agents

Another study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. These compounds demonstrated high antibacterial activities, underscoring their potential as novel therapeutic options for treating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Synthesis and Evaluation of Derivatives

Further research efforts have been directed towards the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, exploring their pharmacological potential. These derivatives have shown promising antibacterial activity against various bacterial strains, highlighting the chemical framework's versatility in generating compounds with significant biological activities (Siddiqui et al., 2014).

Antitumor Evaluation

Additionally, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and their antitumor activity against human breast adenocarcinoma cell line MCF7 was evaluated. This study identified derivatives with mild to moderate activity compared to doxorubicin, suggesting their potential in antitumor research (El-Morsy, El-Sayed, & Abulkhair, 2017).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3S/c1-3-28-20-19(14(2)26-28)25-22(27(21(20)30)12-17-5-4-10-31-17)32-13-18(29)24-11-15-6-8-16(23)9-7-15/h4-10H,3,11-13H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBYINBRKXMIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

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